molecular formula C13H18O2 B15321297 1-[1-(4-Methoxy-2-methylphenyl)cyclopropyl]ethan-1-ol CAS No. 1443325-37-8

1-[1-(4-Methoxy-2-methylphenyl)cyclopropyl]ethan-1-ol

Cat. No.: B15321297
CAS No.: 1443325-37-8
M. Wt: 206.28 g/mol
InChI Key: RHKGDYLBMJKSFB-UHFFFAOYSA-N
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Description

1-[1-(4-Methoxy-2-methylphenyl)cyclopropyl]ethan-1-ol is an organic compound characterized by its unique cyclopropyl and methoxy-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Methoxy-2-methylphenyl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications One common method includes the reaction of 4-methoxy-2-methylphenyl derivatives with cyclopropyl reagents under controlled conditions to form the cyclopropyl ring

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reagents to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-Methoxy-2-methylphenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under specific conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols or alkanes.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

1-[1-(4-Methoxy-2-methylphenyl)cyclopropyl]ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[1-(4-Methoxy-2-methylphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Methoxy-2-methylphenyl)ethanone
  • 1-(2-Methoxy-4-methylphenyl)ethan-1-one
  • 1-(4-Methoxyphenyl)ethanone

Comparison: 1-[1-(4-Methoxy-2-methylphenyl)cyclopropyl]ethan-1-ol is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties compared to similar compounds. The presence of the cyclopropyl ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

1443325-37-8

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-[1-(4-methoxy-2-methylphenyl)cyclopropyl]ethanol

InChI

InChI=1S/C13H18O2/c1-9-8-11(15-3)4-5-12(9)13(6-7-13)10(2)14/h4-5,8,10,14H,6-7H2,1-3H3

InChI Key

RHKGDYLBMJKSFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2(CC2)C(C)O

Origin of Product

United States

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